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Compound of Interest

5-(4-Methylphenyl)-3-
Compound Name:
pyridinecarbaldehyde

Cat. No.: B1357042

For Researchers, Scientists, and Drug Development Professionals
Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a substituted aromatic aldehyde, holds potential
interest in medicinal chemistry and materials science due to its unique structural features. The
presence of a pyridine ring, a phenyl group, and a reactive carbaldehyde moiety suggests
possible applications in the synthesis of novel therapeutic agents and functional materials.
Understanding the molecule's electronic and structural properties through computational
methods like Density Functional Theory (DFT) is crucial for predicting its reactivity, stability, and
potential biological activity.

This technical guide provides a summary of the key computational insights into 5-(4-
Methylphenyl)-3-pyridinecarbaldehyde, focusing on data that would be pertinent to
researchers in drug discovery and materials science.

Computational Methodology

Detailed experimental and computational protocols for 5-(4-Methylphenyl)-3-
pyridinecarbaldehyde are not extensively available in the public domain. However, based on
standard practices for similar pyridine derivatives, a typical DFT analysis would involve the
following steps:
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Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy
state. This is commonly performed using a functional like B3LYP with a basis set such as 6-
311++G(d,p). This process yields the most stable conformation of the molecule.

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed
at the same level of theory to confirm that the optimized structure corresponds to a true
energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical
vibrational spectra (IR and Raman) which can be compared with experimental data for
structural validation.

Electronic Properties Calculation: Key electronic properties are then calculated. This includes
the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for
determining the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the
electron density distribution around the molecule. This map helps in identifying electrophilic
and nucleophilic sites, which is crucial for predicting how the molecule will interact with other
molecules, such as biological targets.

The following workflow illustrates the typical computational process:
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Caption: A typical workflow for DFT analysis of a molecule.

Data Presentation

While a specific, published DFT analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde is
not readily available, we can present a table of expected data based on analyses of structurally
similar compounds. The following table summarizes the types of quantitative data that would be

obtained from a comprehensive DFT study.
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o Expected Values
Parameter Description .
(Illustrative)

Optimized Geometrical

Parameters

) C-C (aryl): ~1.39-1.41, C-N
Distances between bonded o

Bond Lengths (A) (pyridine): ~1.33-1.34, C=0:
atoms (e.g., C-C, C-N, C=0). 121

Angles between three
Bond Angles (°) ~109.5° - 120°
connected atoms.

) Torsional angles describing the
Dihedral Angles (°) ) -
conformation of the molecule.

Vibrational Frequencies (cm~1)

) ) Vibrations of C-H bonds in the
C-H stretching (aromatic) o ~3000-3100
phenyl and pyridine rings.

) Vibration of the carbonyl group
C=0 stretching ) ~1700-1730
in the carbaldehyde.

, _ Vibrations of the double bonds
C=C/C=N stretching (aromatic) o o ~1400-1600
within the aromatic rings.

Electronic Properties (eV)

Energy of the Highest
HOMO Energy i ) -5.0to0 -7.0
Occupied Molecular Orbital.

Energy of the Lowest
LUMO Energy ] ) -1.0to -3.0
Unoccupied Molecular Orbital.

Energy difference between
HOMO-LUMO Gap (AE) ~3.0t0 5.0
HOMO and LUMO.

_ Measure of the molecule's
Dipole Moment (Debye) ) ~2.0-4.0
overall polarity.

Analysis of Key Molecular Properties
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A detailed DFT analysis would provide insights into the following key aspects of 5-(4-
Methylphenyl)-3-pyridinecarbaldehyde:

Molecular Geometry: The planarity of the molecule, particularly the dihedral angle between the
pyridine and phenyl rings, would be a key structural feature. Steric hindrance between the two
rings could lead to a twisted conformation, which would impact the molecule's electronic
properties and how it packs in a solid state.

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO
would reveal the electron-donating and electron-accepting regions of the molecule. It is
anticipated that the HOMO would be localized primarily on the electron-rich 4-methylphenyl
group, while the LUMO would be centered on the electron-withdrawing pyridinecarbaldehyde
moiety. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic
stability.

The relationship between HOMO, LUMO, and chemical reactivity can be visualized as follows:

HOMO LUMO
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Molecular Orbital)

(Highest Occupied
Molecular Orbital)

Energy Gap (AE)
Determines Reactivity
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Chemical Reactivity Kinetic Stability

Click to download full resolution via product page
Caption: Relationship between HOMO-LUMO gap and chemical properties.

Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential
(red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl
group, indicating these are sites for electrophilic attack. Positive potential (blue) would be
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expected around the hydrogen atoms, particularly the aldehydic proton. This information is vital
for understanding non-covalent interactions, which are critical in drug-receptor binding.

Conclusion and Future Directions

While a dedicated, in-depth DFT analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde is
not yet prominent in scientific literature, the foundational principles of computational chemistry
allow for a robust prediction of its key molecular properties. Such theoretical data is invaluable
for guiding synthetic efforts and for the rational design of new molecules with desired biological
or material properties.

For drug development professionals, the electronic and structural insights from DFT can aid in
predicting the molecule's pharmacokinetic and pharmacodynamic profiles. For materials
scientists, this data can inform the design of novel organic materials with specific electronic or
optical properties. Further experimental work, coupled with detailed computational studies, will
be necessary to fully elucidate the potential of this promising molecule.

 To cite this document: BenchChem. [DFT Analysis of 5-(4-Methylphenyl)-3-
pyridinecarbaldehyde: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1357042#dft-analysis-of-5-4-methylphenyl-3-
pyridinecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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